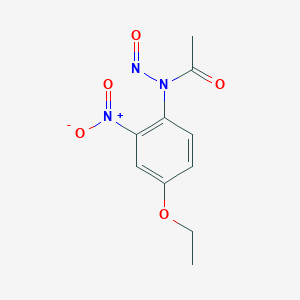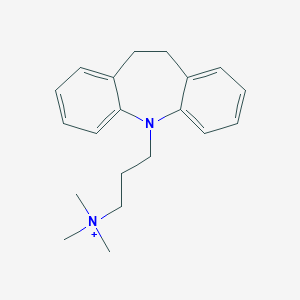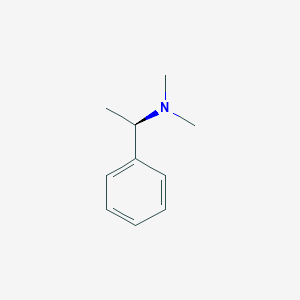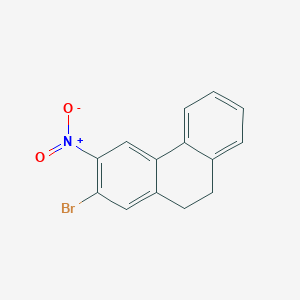
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide, commonly known as ENA, is a chemical compound that has been widely used in scientific research. It is a nitrosating agent that is commonly used to study the mechanisms of nitrosation and to investigate the effects of nitrosation on biological systems.
作用機序
ENA is a nitrosating agent, which means that it can transfer a nitroso group (NO) to other molecules. The mechanism of nitrosation involves the formation of nitrosating species, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The reaction of ENA with amino acids, peptides, and proteins leads to the formation of nitrosated products. The nitrosation of DNA and RNA can lead to the formation of mutagenic and carcinogenic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ENA are complex and depend on the specific molecule that is being nitrosated. Nitrosation of amino acids, peptides, and proteins can lead to changes in their structure and function. Nitrosation of DNA and RNA can lead to mutations and carcinogenesis. ENA has also been shown to induce oxidative stress and to activate the NF-κB signaling pathway.
実験室実験の利点と制限
ENA is a useful tool for investigating the mechanisms of nitrosation and the effects of nitrosation on biological systems. It is a relatively stable compound that can be easily synthesized and purified. However, ENA has some limitations for lab experiments. It is a potent nitrosating agent that can react with a wide range of nucleophiles, which can make it difficult to control the reaction. Additionally, ENA can induce oxidative stress, which can confound the interpretation of experimental results.
将来の方向性
There are many future directions for research on ENA. One area of interest is the development of new nitrosating agents that are more selective and less toxic than ENA. Another area of interest is the investigation of the effects of nitrosation on specific proteins and enzymes. Finally, the development of new techniques for detecting and quantifying nitrosated products will be important for advancing our understanding of the mechanisms of nitrosation.
合成法
ENA can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with nitrosylsulfuric acid. The reaction yields ENA as a yellow crystalline solid. The purity of the compound is typically determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
科学的研究の応用
ENA has been widely used in scientific research to investigate the mechanisms of nitrosation and to study the effects of nitrosation on biological systems. ENA is commonly used to nitrosate amino acids, peptides, and proteins. This allows researchers to investigate the effects of nitrosation on the structure and function of these molecules. ENA has also been used to study the effects of nitrosation on DNA and RNA.
特性
CAS番号 |
15862-16-5 |
|---|---|
製品名 |
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide |
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC名 |
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-18-8-4-5-9(10(6-8)13(16)17)12(11-15)7(2)14/h4-6H,3H2,1-2H3 |
InChIキー |
HXKVFSCPSAIRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-] |
その他のCAS番号 |
15862-16-5 |
同義語 |
2-NITRO-N-NITROSOPHENACETIN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)





